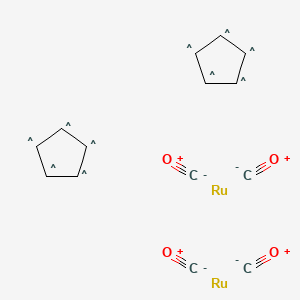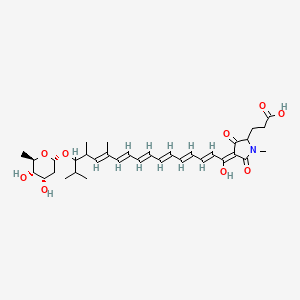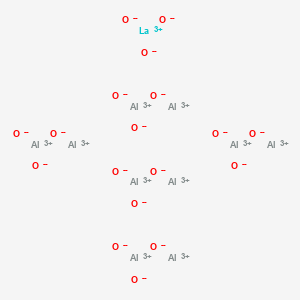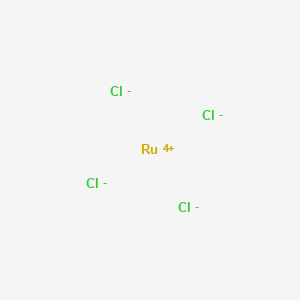
双(环戊二烯基钌二羰基)二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of bis(cyclopentadienyl) derivatives, including those of ruthenium, often involves reactions of cyclopentadiene with metal precursors under specific conditions. For example, bis(cyclopentadienylthallium)methane has been shown to be a versatile starting material for the synthesis of dinuclear carbonylmetal complexes, suggesting a similar approach might be applicable for ruthenium complexes (Bitterwolf, 1986).
Molecular Structure Analysis
Molecular structure analysis of bis(cyclopentadienyl) complexes reveals significant insights into their geometry and bonding characteristics. The crystal and molecular structure of related complexes, such as bis(η-cyclopentadienyl)-μ-[(1,2,5-η:1,4,5-η)-1,2-dimethyl-3-oxo-4,5-bis(tri-fluoromethyl)-1,4-pentadiene-1,5-diyl]-dirhodium (Rh–Rh), has been determined, showcasing the bonding characteristics and structural features of these complexes (Dickson, Gatehouse, & Johnson, 1977).
Chemical Reactions and Properties
Bis(cyclopentadienyl) derivatives participate in various chemical reactions, reflecting their reactivity and the potential for application in catalysis and organic synthesis. For example, the reactivity of cyclopentadienylchromium tricarbonyl dimer towards organo-P-, -S-, and -N-compounds has been described, indicating the versatility of cyclopentadienyl complexes in facilitating diverse chemical transformations (Weng & Goh, 2004).
科学研究应用
催化加氢膦化: 该化合物用于苯乙烯衍生物或迈克尔受体的催化加氢膦化。它在光解下与伯膦或仲膦反应,与类似的铁催化反应相比,显示出更大的相对速率和更低的催化剂负载 (Cibuzar, Dannenberg, & Waterman, 2019).
光聚合: 它被研究为自由基促进的阳离子光聚合 (FRPCP) 和自由基光聚合 (FRP) 的金属基光引发体系。由于其在紫外/可见光或可见光和激光二极管下的聚合速率和转化率提高,这些体系对 FRPCP 具有吸引力 (Lalevée, Tehfe, Gigmes, & Fouassier, 2010).
重组缩合: 它用于钌催化的重组缩合,特别是在类固醇分子中引入功能化侧链。该应用在构建侧链为安吉紧张素转换酶抑制剂的灵芝酸中得到突出 (Trust, Kulawiec, & Hammes, 1993).
均裂解和聚集: 该化合物参与环戊二烯基铬化学中的均裂解和聚集过程。该化合物与有机-P-、-S-和-N-化合物反应,产生具有多种配体的各种有机金属化合物 (Weng & Goh, 2004).
不对称氢化: 双(环戊二烯基钌二羰基)二聚体用于催化不对称氢化,其中均相和硅胶结合的配合物在促进不对称氢化前手性不饱和酸和酯方面表现出不同的催化性能 (Eisen, Blum, Schumann, & Gorella, 1989).
电致发光: 它因其在电致发光应用中的潜力而受到研究,特别是在合成和表征不同的阳离子双环金属化 Ir(III) 配合物方面。这些配合物表现出独特的光物理和电致发光性质 (Fernández-Hernández, Yang, Beltran, Lemaur, Polo, Fröhlich, Cornil, & De Cola, 2011).
安全和危害
属性
InChI |
InChI=1S/2C5H5.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;;;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBGZXRXNFYOGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ru].[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Ru2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicarbonylcyclopentadienylruthenium(II) dimer | |
CAS RN |
12132-87-5 |
Source


|
| Record name | Di-μ-carbonyl dicarbonyldicyclo pentadienyl diruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Bis(cyclopentadienylruthenium dicarbonyl) dimer a promising catalyst for hydrophosphination reactions?
A1: Bis(cyclopentadienylruthenium dicarbonyl) dimer, often denoted as [CpRu(CO)2]2, displays several advantageous properties as a catalyst for hydrophosphination reactions []:
- High Efficiency: The research demonstrates that [CpRu(CO)2]2 effectively catalyzes the addition of both primary and secondary phosphines to styrene derivatives and Michael acceptors, even at low catalyst loadings (0.1 mol%) [].
- Mild Reaction Conditions: The photocatalytic nature of the reactions allows them to proceed under mild conditions using a commercially available UV-A 9W lamp, simplifying the experimental setup and potentially reducing unwanted side reactions [].
- Improved Performance over Iron Analogues: Compared to the commonly used [CpFe(CO)2]2 catalyst, [CpRu(CO)2]2 exhibits superior performance, achieving faster reaction rates with lower catalyst loadings [].
Q2: What is the proposed mechanism of action for Bis(cyclopentadienylruthenium dicarbonyl) dimer in these hydrophosphination reactions?
A2: While the research paper doesn't delve into the specific mechanistic details, it suggests that the reactions proceed through a photoactivated pathway []. Based on this and knowledge of similar systems, a plausible mechanism likely involves:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)



![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
